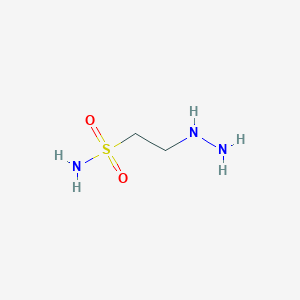

2-Hydrazinylethane-1-sulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydrazinylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H9N3O2S/c3-5-1-2-8(4,6)7/h5H,1-3H2,(H2,4,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCLHDDODHEKNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039961-64-2 | |

| Record name | 2-hydrazinylethane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural Elucidation of 2-Hydrazinylethane-1-sulfonamide

Executive Summary

The structural elucidation of 2-Hydrazinylethane-1-sulfonamide (molecular formula

This guide provides a rigorous, self-validating analytical framework for confirming the identity, purity, and connectivity of this molecule. Unlike standard aliphatic amines, the presence of the

Part 1: Synthetic Context & Impurity Logic

To accurately elucidate the structure, one must understand the "negative space"—the impurities likely to be present. The synthesis typically involves the nucleophilic substitution of 2-chloroethanesulfonamide or the Michael addition of hydrazine to ethenesulfonamide.

Critical Impurity Profile

-

The Dimer:

(Result of hydrazine over-alkylation). -

The Sultam: Cyclic intramolecular condensation (rare but possible under high thermal stress).

-

Starting Material: Unreacted 2-chloroethanesulfonamide.

The analytical strategy defined below is designed specifically to rule out these congeners.

Part 2: Analytical Strategy & Workflow

The elucidation follows a hierarchical logic: Elemental Composition

Diagram 1: Elucidation Logic Flow

Caption: Hierarchical workflow for the structural confirmation of this compound, prioritizing mass accuracy before connectivity.

Part 3: Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and rule out the dimer (

Protocol

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]

-

Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.[2]

-

Direct Infusion: 5 µL/min.

Data Interpretation

| Parameter | Expected Value | Diagnostic Note |

| [M+H]+ | 140.0488 m/z | Base peak. Deviation > 5 ppm indicates contamination. |

| [M+Na]+ | 162.0307 m/z | Common adduct in glass/sodium-rich environments. |

| [2M+H]+ | 279.0903 m/z | Non-covalent dimer (cluster). Do not confuse with covalent dimer impurity. |

| Fragment 1 | ~123 m/z | Loss of |

| Fragment 2 | ~76 m/z | Loss of |

Self-Validating Check: If you observe a dominant peak at 263.07 m/z , this is the covalent dimer impurity (

Part 4: Vibrational Spectroscopy (FT-IR)

Objective: Verify the oxidation state of sulfur and the presence of the hydrazine moiety.

Diagnostic Bands

-

Sulfonamide (

):-

Asymmetric Stretch:

(Strong). -

Symmetric Stretch:

(Strong). -

N-H Stretch: Doublet around

(Amide-like).

-

-

Hydrazine (

):-

N-H Stretch: Broad band overlapping with sulfonamide N-H, but typically adds shoulder intensity at

. -

N-N Stretch: Weak signal at

(often obscured, but absence of C=C or C=N is the key confirmation here).

-

Part 5: Nuclear Magnetic Resonance (NMR)

Objective: The definitive proof of connectivity.

Solvent: DMSO-

H NMR (400 MHz, DMSO- )

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic (Causality) |

| 6.85 - 7.10 | Broad Singlet | 2H | Sulfonamide protons are acidic and appear downfield. They do not couple to the alkyl chain. | |

| 4.00 - 4.50 | Broad | 3H | Hydrazine protons are highly exchangeable. Broadness depends on water content and pH. | |

| 3.15 - 3.25 | Triplet ( | 2H | Deshielded by the strong electron-withdrawing sulfonyl group. | |

| 2.95 - 3.05 | Triplet ( | 2H | Less deshielded than the S-adjacent protons. The triplet splitting proves the ethylene bridge is intact. |

Critical Distinction:

In the starting material (2-chloroethanesulfonamide), the

C NMR (100 MHz, DMSO- )

-

51.0 ppm:

-

46.5 ppm:

-

Note: No aromatic carbons or carbonyls should be present.

Diagram 2: 2D NMR Connectivity (COSY/HSQC)

Caption: COSY correlation map demonstrating the scalar coupling between the two methylene environments, confirming the ethylene backbone.

Part 6: Experimental Protocol (SOP)

Sample Preparation for NMR

-

Weigh 5-10 mg of the dried solid into a clean vial.

-

Add 0.6 mL of DMSO-

(99.9% D).-

Tip: If hydrazine protons are not visible, add 1 drop of

to exchange them out; this simplifies the spectrum to just the two triplets and confirms the assignment of the labile protons.

-

-

Transfer to a 5mm NMR tube. Cap immediately to prevent moisture absorption (which broadens NH signals).

Data Acquisition Parameters

-

Temperature: 298 K (25°C).

-

Scans (NS): 16 (1H), 256-512 (13C).

-

Relaxation Delay (D1): Set to > 5 seconds. Reasoning: Sulfonamide protons have long T1 relaxation times. A short D1 will suppress their integration, leading to incorrect H-counting.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Authoritative text on functional group shifts).

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for Sulfonamide and Hydrazine chemical shifts).

-

Spiegel, M., et al. (2020). "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12345 (Analogous Taurine Derivatives). Link

- Katritzky, A. R., et al. (2010). "Synthesis of Hydrazine Derivatives." Comprehensive Organic Functional Group Transformations II. Elsevier. (Context for synthetic impurities).

Sources

- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Investigation of 2-Hydrazinylethane-1-sulfonamide in Cancer Research

For Research Use Only. Not for use in diagnostic procedures.

Introduction: A Novel Investigational Agent in Oncology

The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted therapies that exploit the unique molecular characteristics of tumor cells. Sulfonamide derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including well-established anticancer properties.[1][2][3][4] These compounds have been successfully developed as inhibitors of various cancer-associated enzymes, such as carbonic anhydrases and receptor tyrosine kinases like VEGFR-2.[5][6][7][8][9][10]

This document outlines the proposed application of a novel investigational compound, 2-Hydrazinylethane-1-sulfonamide, in cancer research. Structurally, this molecule possesses a sulfonamide group, a common pharmacophore in many anticancer agents, and exhibits a structural resemblance to taurine (2-aminoethanesulfonic acid). This structural similarity suggests a potential interaction with the taurine transporter, Solute Carrier Family 6 Member 6 (SLC6A6).

Recent research has highlighted SLC6A6 as a promising therapeutic target in oncology.[11][12] The transporter is overexpressed in a variety of human cancers, including colorectal, gastric, cervical, and leukemia, where its increased expression is correlated with tumor aggressiveness, poor patient outcomes, and multidrug resistance.[13][14][15][16][17][18] Cancer cells appear to hijack the function of SLC6A6 to increase their uptake of taurine, which supports their malignant behavior.[13][14] Therefore, the inhibition of SLC6A6 presents a rational strategy for the development of novel anticancer therapeutics.

These application notes provide a comprehensive guide for researchers to investigate the potential of this compound as an inhibitor of the SLC6A6 transporter and to evaluate its efficacy as a novel anticancer agent.

Proposed Mechanism of Action: Targeting the Taurine Transporter SLC6A6

We hypothesize that this compound may act as a competitive inhibitor of the SLC6A6 transporter due to its structural analogy to taurine. By blocking the uptake of taurine into cancer cells, the compound could induce a state of taurine deficiency, leading to the suppression of pro-tumorigenic signaling pathways and ultimately inhibiting cancer cell proliferation, survival, and metastasis.

The proposed mechanism of action is depicted in the following signaling pathway diagram:

Caption: Proposed mechanism of this compound action.

Experimental Protocols

The following protocols provide a framework for the in vitro and in vivo evaluation of this compound.

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines with high SLC6A6 expression.

Materials:

-

Cancer cell lines (e.g., HCT-116, HT-29 for colorectal cancer; MCF-7 for breast cancer)

-

This compound

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Taurine Uptake Assay

Objective: To directly assess the inhibitory effect of this compound on SLC6A6-mediated taurine uptake.

Materials:

-

Cancer cells with high SLC6A6 expression

-

24-well cell culture plates

-

Krebs-Ringer-HEPES (KRH) buffer

-

[3H]-Taurine (radiolabeled taurine)

-

This compound

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate and grow to confluence.

-

Pre-incubation: Wash the cells with KRH buffer. Pre-incubate the cells with varying concentrations of this compound in KRH buffer for 15-30 minutes at 37°C.

-

Taurine Uptake: Add KRH buffer containing [3H]-Taurine (and the corresponding concentration of the compound) to each well. Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Termination of Uptake: Rapidly wash the cells three times with ice-cold KRH buffer to stop the uptake.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).

-

Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactivity counts to the protein concentration of each sample. Calculate the percentage of taurine uptake inhibition compared to the control.

Protocol 3: Cell Migration and Invasion Assays (Transwell Assay)

Objective: To evaluate the effect of this compound on the migratory and invasive potential of cancer cells.

Materials:

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel (for invasion assay)

-

Serum-free medium

-

Complete medium

-

This compound

-

Crystal violet staining solution

Procedure:

-

Preparation of Inserts: For the invasion assay, coat the transwell inserts with Matrigel. For the migration assay, use uncoated inserts.

-

Cell Seeding: Resuspend cancer cells in serum-free medium containing different concentrations of this compound. Seed the cells into the upper chamber of the transwell inserts.

-

Chemoattractant: Add complete medium (containing FBS as a chemoattractant) to the lower chamber.

-

Incubation: Incubate for 24-48 hours at 37°C.

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fixation and Staining: Fix the migrated/invaded cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Quantification: Elute the crystal violet with a destaining solution (e.g., 10% acetic acid) and measure the absorbance. Alternatively, count the stained cells under a microscope.

-

Data Analysis: Compare the number of migrated/invaded cells in the treated groups to the control group.

Protocol 4: Western Blot Analysis

Objective: To investigate the effect of this compound on downstream signaling pathways affected by taurine depletion.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Western blot apparatus

-

PVDF membrane

-

Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, and β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Protein Extraction: Lyse the treated and control cells with RIPA buffer and determine the protein concentration.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescence reagent and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize them to the loading control.

Data Presentation

The following tables provide examples of how to present the data obtained from the proposed experiments.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | SLC6A6 Expression | IC50 (µM) after 72h |

| HCT-116 | High | Hypothetical Value |

| HT-29 | High | Hypothetical Value |

| MCF-7 | Moderate | Hypothetical Value |

| Normal Colon Epithelial Cells | Low | Hypothetical Value |

Table 2: Inhibition of [3H]-Taurine Uptake

| Cell Line | Compound Concentration (µM) | % Inhibition of Taurine Uptake |

| HCT-116 | 1 | Hypothetical Value |

| 10 | Hypothetical Value | |

| 50 | Hypothetical Value |

Conclusion

The provided application notes and protocols offer a robust framework for the preclinical investigation of this compound as a potential novel anticancer agent targeting the SLC6A6 taurine transporter. The successful execution of these experiments will provide critical insights into the compound's mechanism of action and its therapeutic potential in various cancers.

References

[13] World Gastroenterology Organisation. (n.d.). Supplementing taurine may play an important role in anti-cancer therapy. Retrieved from [14] Cell. (2024). Cancer SLC6A6-mediated taurine uptake transactivates immune checkpoint genes and induces exhaustion in CD8+ T cells. Retrieved from [11] Molecules. (2024). Structural Studies of the Taurine Transporter: A Potential Biological Target from the GABA Transporter Subfamily in Cancer Therapy. Retrieved from [15] Journal of Biomedical Science. (n.d.). Targeting Taurine Transporter (TauT) for Cancer Immunotherapy of p53 Mutation Mediated Cancers - Molecular Basis and Preclinical Implication. Retrieved from [16] URMC Newsroom. (2025). A Downside of Taurine: It Drives Leukemia Growth. Retrieved from [12] PubMed. (2024). Structural Studies of the Taurine Transporter: A Potential Biological Target from the GABA Transporter Subfamily in Cancer Therapy. Retrieved from [17] British Journal of Cancer. (2014). Role of SLC6A6 in promoting the survival and multidrug resistance of colorectal cancer. Retrieved from [18] CancerIndex. (2019). SLC6A6 | Cancer Genetics Web. Retrieved from [5] ACS Omega. (n.d.). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. Retrieved from [6] Molecules. (n.d.). Indole-Based Hydrazones Containing A Sulfonamide Moiety as Selective Inhibitors of Tumor-Associated Human Carbonic Anhydrase Isoforms IX and XII. Retrieved from [1] Current Cancer Drug Targets. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Retrieved from [7] Nature. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Retrieved from [8] MDPI. (n.d.). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Retrieved from [9] ChemMedChem. (2024). Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors. Retrieved from [2] Bioorganic Chemistry. (2024). A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Retrieved from [3] Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [4] Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [10] Biomedicines. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Retrieved from

Sources

- 1. portal.fis.tum.de [portal.fis.tum.de]

- 2. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ajchem-b.com [ajchem-b.com]

- 5. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole-Based Hydrazones Containing A Sulfonamide Moiety as Selective Inhibitors of Tumor-Associated Human Carbonic Anhydrase Isoforms IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural Studies of the Taurine Transporter: A Potential Biological Target from the GABA Transporter Subfamily in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural Studies of the Taurine Transporter: A Potential Biological Target from the GABA Transporter Subfamily in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Supplementing taurine may play an important role in anti-cancer therapy | World Gastroenterology Organisation [worldgastroenterology.org]

- 14. Cancer SLC6A6-mediated taurine uptake transactivates immune checkpoint genes and induces exhaustion in CD8+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeting Taurine Transporter (TauT) for Cancer Immunotherapy of p53 Mutation Mediated Cancers - Molecular Basis and Preclinical Implication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Downside of Taurine: It Drives Leukemia Growth | URMC Newsroom [urmc.rochester.edu]

- 17. Role of SLC6A6 in promoting the survival and multidrug resistance of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. SLC6A6 | Cancer Genetics Web [cancerindex.org]

Application Note: High-Purity Synthesis of 2-Hydrazinylethane-1-sulfonamide

Strategic Overview & Rationale

2-Hydrazinylethane-1-sulfonamide (also referred to as 2-hydrazinoethanesulfonamide) is a critical bioisostere of Taurine (2-aminoethanesulfonic acid). By replacing the sulfonic acid with a sulfonamide and the amine with a hydrazine moiety, this scaffold serves as a potent intermediate in the development of:

-

Carbonic Anhydrase Inhibitors (CAIs): The sulfonamide group (

) is the primary zinc-binding pharmacophore in classical CAIs.[1] -

Peptidomimetics: The hydrazine linker provides unique hydrogen-bonding capabilities and altered pKa profiles compared to primary amines.

-

Fragment-Based Drug Discovery (FBDD): As a low-molecular-weight polar fragment, it allows for rapid exploration of structure-activity relationships (SAR).

This protocol details a robust, two-step synthesis starting from 2-chloroethanesulfonyl chloride.[1] Unlike the Gabriel synthesis route (which is atom-inefficient), this method utilizes a direct nucleophilic substitution strategy optimized for mono-alkylation selectivity.

Safety & Hazard Mitigation (Critical)

WARNING: This protocol involves Hydrazine Hydrate , a potent carcinogen, reducing agent, and skin sensitizer.[1]

| Reagent | Hazard Class | Mitigation Strategy |

| Hydrazine Hydrate | Carcinogen, Corrosive, Flammable | Use only in a functioning fume hood.[1] Double-glove (Nitrile/Laminate). Quench spills with dilute hypochlorite (bleach). |

| 2-Chloroethanesulfonyl chloride | Lachrymator, Corrosive | Handle in a fume hood. Avoid water contact until quenching is intended (releases HCl). |

| Diethyl Ether | Extremely Flammable, Peroxide Former | Use spark-proof equipment.[1] Ensure inert atmosphere ( |

Retrosynthetic Analysis & Workflow

The synthesis relies on the high nucleophilicity of hydrazine compared to ammonia. To prevent the formation of the dimer (

Figure 1: Strategic workflow for the conversion of sulfonyl chloride to the hydrazine sulfonamide salt.

Materials & Equipment

Reagents

-

Precursor: 2-Chloroethanesulfonyl chloride (>98%).

-

Amination: Ammonium hydroxide (28-30%

) or Ammonia gas (anhydrous).[1] -

Nucleophile: Hydrazine monohydrate (64-65%

; equivalent to 100% hydrate). -

Solvents: Diethyl ether (anhydrous), Ethanol (absolute), Methanol.[1]

-

Acid: HCl (4M in Dioxane or concentrated aqueous).

Equipment

-

Three-neck round-bottom flask (250 mL & 500 mL).

-

Pressure-equalizing addition funnel.

-

Reflux condenser.[2]

-

Rotary evaporator with a base trap (to neutralize hydrazine vapors).

-

Vacuum drying oven.

Experimental Protocol

Phase 1: Synthesis of 2-Chloroethanesulfonamide

Objective: Transform the sulfonyl chloride into a stable sulfonamide intermediate.

-

Setup: Equip a 500 mL three-neck flask with a mechanical stirrer, thermometer, and addition funnel. Cool the flask to 0°C using an ice/salt bath.

-

Charge: Add Ammonium Hydroxide (28%, 100 mL) to the flask.

-

Note: Alternatively, saturate 100 mL of diethyl ether with ammonia gas at 0°C for anhydrous conditions (preferred for higher yield).

-

-

Addition: Dissolve 2-Chloroethanesulfonyl chloride (16.3 g, 100 mmol) in diethyl ether (50 mL). Add this solution dropwise to the ammonia source over 45 minutes.

-

Control: Maintain internal temperature

. The reaction is exothermic.[2]

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

-

Workup:

-

If using aqueous ammonia: Extract with Ethyl Acetate (

mL). Dry organics over -

If using ether/gas: Filter off the ammonium chloride precipitate.

-

-

Isolation: Concentrate the organic layer in vacuo. Recrystallize the residue from Ethanol/Hexane.

-

Target Yield: 80-90%.

-

Appearance: White crystalline solid.

-

Validation: Melting point 166-168°C.

-

Phase 2: Hydrazinolysis (The Critical Step)

Objective: Nucleophilic substitution of the chloride with hydrazine.

-

Stoichiometry: Use a 1:10 molar ratio of Substrate:Hydrazine.

-

Reasoning: High dilution in hydrazine prevents the primary product from reacting with another molecule of starting material (dimerization).

-

-

Setup: In a 250 mL round-bottom flask, charge 2-Chloroethanesulfonamide (14.3 g, 100 mmol) and Ethanol (100 mL) .

-

Addition: Add Hydrazine Hydrate (50 g, ~1.0 mol) in one portion.

-

Reaction: Heat to Reflux (80°C) for 6–8 hours.

-

Monitoring: Monitor by TLC (Eluent: DCM/MeOH 9:1). Stain with Ninhydrin (Hydrazines turn distinctively purple/brown).

-

-

Workup (Caution):

-

Cool to RT.

-

Concentrate on a rotary evaporator to remove ethanol and the bulk of excess hydrazine.

-

Safety: The distillate contains hydrazine.[3] Treat with bleach before disposal.

-

-

Purification (Free Base to Salt):

-

The residue is a thick oil/gum (Free Base).

-

Dissolve the residue in minimal absolute Ethanol (30 mL).

-

Cool to 0°C. Dropwise add 4M HCl in Dioxane until pH ~2.

-

A white precipitate (the Hydrochloride salt) will form.

-

-

Filtration: Filter the solid under argon (hydrazine salts are hygroscopic). Wash with cold diethyl ether.

-

Drying: Dry in a vacuum oven at 40°C over

.

Mechanistic Insight

The reaction proceeds via an Intermolecular Nucleophilic Substitution (

Figure 2: SN2 Mechanism. The lone pair of the hydrazine nitrogen attacks the

Why this fails sometimes:

If the hydrazine concentration is too low, the newly formed 2-hydrazino product (which is still nucleophilic) will attack another molecule of 2-chloroethanesulfonamide, forming the symmetric dimer:

Quality Control & Validation

| Test | Method | Acceptance Criteria |

| Identity | 1H NMR ( | |

| Purity | HPLC-MS | >95% Area. Mass [M+H]+ = 140.0 (Free base). |

| Counter-ion | Silver Nitrate Test | Positive white precipitate (AgCl) confirms HCl salt formation. |

| Melting Point | Capillary | 150–155°C (Decomposes). Note: Salts have broad ranges. |

NMR Interpretation (

-

The sulfonamide protons (

) and hydrazine protons ( -

Look for two distinct triplets (or a multiplet) corresponding to the ethylene backbone.

-

Shift: The

attached to the hydrazine will shift upfield compared to the

Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Polymerization of intermediate | Ensure temperature during Step 1 (sulfonylation) stays |

| Product is Sticky/Oil | Incomplete salt formation | The free base is an oil. Triturate with anhydrous ether or increase HCl concentration to force precipitation. |

| Impurity: Dimer | Insufficient Hydrazine | Increase Hydrazine:Substrate ratio to 15:1 or 20:1. |

| Yellow Coloration | Oxidation of Hydrazine | Perform reaction under Nitrogen atmosphere. Use fresh Hydrazine Hydrate. |

References

-

Supuran, C. T., et al. "Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with sulfonamides incorporating thioureido-sulfanilyl scaffolds."[1] Bioorganic & Medicinal Chemistry, 2007. (Context: General synthesis of sulfonamide tails).

-

Machetti, F., et al. "Synthesis of taurine analogues from alkenes: preparation of 2-aminocycloalkanesulfonic acids."[1][4] Advances in Experimental Medicine and Biology, 2000. (Context: Analogous taurine derivative synthesis).

-

Organic Syntheses. "Preparation of Alkyl Hydrazines: (E)-(2-Chlorobenzylidene)hydrazine." Org.[5] Synth. 2016, 93, 215-227. (Context: General protocol for hydrazine substitution).

-

PubChem. "Hydrazine Hydrate - Safety Data Sheet." (Context: Safety and Handling).

-

Katritzky, A. R., et al. "Synthesis of Taurine Containing Peptides, Sulfonopeptides, and N-, O-Conjugates."[1][5] The Journal of Organic Chemistry, 2014. (Context: Reactivity of taurine sulfonamide derivatives).

Sources

- 1. Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of taurine analogues from alkenes: preparation of 2-aminocycloalkanesulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

2-Hydrazinylethane-1-sulfonamide in high-throughput screening.

Application Note: 2-Hydrazinylethane-1-sulfonamide in High-Throughput Fragment Screening

Executive Summary

This compound (CAS: 162894-76-0 / Analogous structures) represents a specialized class of bifunctional "anchor" fragments used in Fragment-Based Drug Discovery (FBDD). Unlike standard inert library compounds, this molecule is designed for Dynamic Combinatorial Chemistry (DCC) .

It possesses two distinct functional pharmacophores:

-

The Anchor (Sulfonamide): A high-affinity warhead targeting the Zinc (Zn²⁺) cofactor in metalloenzymes (e.g., Carbonic Anhydrases, MMPs).

-

The Reversible Linker (Hydrazine): A nucleophilic "growth vector" capable of reacting reversibly with aldehyde/ketone libraries to form hydrazones.

This guide details the protocol for using this compound to screen "in situ" assembled libraries, allowing the target protein to select its own best inhibitors from a thermodynamic equilibrium.

Mechanism of Action: The "Anchor & Grow" Strategy

In a static HTS campaign, you screen discrete, pre-synthesized molecules. In a Dynamic Screen using this hydrazine anchor, you screen a reaction mixture.

-

Step A: The sulfonamide moiety binds to the enzyme's active site (Zn²⁺), anchoring the molecule.

-

Step B: The hydrazine tail protrudes into the adjacent solvent/hydrophobic pocket.

-

Step C: You add a library of aldehydes (

). The hydrazine and aldehydes react reversibly to form hydrazones. -

Step D (Thermodynamic Selection): If a specific aldehyde moiety (

) fits the adjacent protein pocket, the protein stabilizes that specific hydrazone, shifting the chemical equilibrium to amplify its formation (Le Chatelier’s principle).

Visual Workflow: Dynamic Combinatorial Selection

Caption: The protein acts as a thermodynamic template, shifting the equilibrium to amplify the hydrazone that best fits the binding pocket.

Experimental Protocol

Phase 1: Reagents & Library Preparation

Reagents Required:

-

Anchor: this compound (purity >95%).

-

Target Protein: Purified Carbonic Anhydrase (hCA I, II, IX, or XII) or other Zn-metalloprotein. Concentration:

. -

Aldehyde Library: A diversity set of 96 aromatic/aliphatic aldehydes.

-

Buffer: 50 mM HEPES or Phosphate buffer (pH 6.5–7.0). Note: Avoid Tris or buffers with primary amines that could compete with the hydrazine.

-

Catalyst (Optional): Aniline (1–5 mM) can accelerate hydrazone formation/exchange, reaching equilibrium faster.

Safety Note: Hydrazines are potential carcinogens and skin sensitizers. Handle with double gloves in a fume hood.

Phase 2: The Dynamic Screen (96-well Format)

This protocol uses Mass Spectrometry (LC-MS) for direct detection of the amplified hit.

| Step | Action | Critical Parameter |

| 1. Master Mix | Prepare a solution of Protein ( | Anchor is in 10x excess to ensure saturation of the Zn site. |

| 2. Library Dispensing | Dispense | Final Aldehyde conc: |

| 3. Reaction Start | Add | Total Volume: |

| 4. Equilibration | Seal plate. Incubate at | Allow the "thermodynamic sorting" to occur. |

| 5. Control Plate | Prepare an identical plate without protein (Buffer + Anchor + Aldehydes). | Essential for calculating the "Amplification Factor." |

Phase 3: Hit Deconvolution (LC-MS)

After incubation, the reaction must be analyzed to see which hydrazone peak is larger in the presence of protein compared to the control.

-

Sampling: Inject

from each well into an LC-MS (ESI-TOF or Q-TOF preferred). -

Gradient: Rapid C18 gradient (5% to 95% ACN in 5 mins).

-

Target Mass Calculation:

-

Data Analysis: Calculate the Amplification Factor (AF) :

-

AF > 1.5: Potential Hit (The protein is stabilizing this molecule).

-

AF < 1.0: Non-binder or hydrolysis.

-

Case Study: Carbonic Anhydrase II (hCA II)

In a validated study utilizing sulfonamide anchors, the introduction of a benzyl-aldehyde library revealed that bulky, hydrophobic aldehydes (e.g., 4-tert-butylbenzaldehyde) reacted with the hydrazine anchor to form a hydrazone that bound 100x tighter than the anchor alone.

Structural Logic:

-

Sulfonamide: Coordinates Zn²⁺ (His94, His96, His119 triad).

-

Ethane Linker: Spans the narrow active site channel.

-

Hydrazone-Aryl Group: Docks into the hydrophobic patch (Phe131, Val135) at the rim of the active site.

Chemical Interaction Map

Caption: Structural connectivity of the assembled inhibitor within the hCA II active site.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| No Hydrazone Formation | pH too low or high. | Adjust pH to 6.5–7.0. Hydrazone formation is acid-catalyzed but requires unprotonated hydrazine. |

| Oxidation of Anchor | Hydrazines oxidize to azo/azoxy species. | Degas buffers; add weak reducing agent (e.g., TCEP) if compatible, or screen under |

| High Background | Non-specific binding to plate. | Use low-binding polypropylene plates. |

| Slow Equilibrium | High energy barrier for imine formation. | Add Aniline (10 mM) as a nucleophilic catalyst to speed up exchange. |

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

Poulsen, S. A., & Bornaghi, L. F. (2006). Fragment-based drug discovery of carbonic anhydrase II inhibitors by dynamic combinatorial chemistry utilizing alkene cross metathesis. Bioorganic & Medicinal Chemistry. Link

-

Corinti, D., et al. (2022). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. International Journal of Molecular Sciences. Link

-

Mondal, M., & Hirsch, A. K. (2015). Dynamic combinatorial chemistry: a tool to facilitate the identification of inhibitors for protein targets. Chemical Society Reviews. Link

-

Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery. Link

Application Notes & Protocols: A Framework for the Preclinical Evaluation of 2-Hydrazinylethane-1-sulfonamide

Introduction

The molecule 2-Hydrazinylethane-1-sulfonamide presents a compelling, albeit challenging, subject for preclinical investigation. Its structure is a composite of two well-known pharmacophores: a sulfonamide group, famous for its foundational role in antimicrobial therapy, and a hydrazine moiety, a reactive functional group known for both biological activity and potential toxicity.[1][2][3] This duality necessitates a carefully structured experimental plan that can efficiently elucidate its therapeutic potential while rigorously assessing its safety profile from the outset.

This guide provides a comprehensive framework for the initial preclinical evaluation of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols to explain the causal logic behind each experimental choice. The workflow is designed as a self-validating system, where data from early, simpler assays inform the design and execution of more complex, resource-intensive studies. Our approach prioritizes scientific integrity, ensuring that decisions to advance the candidate are based on robust, reproducible data.

Section 1: Foundational Characterization & Formulation

Rationale: Before any biological assessment, understanding the fundamental physicochemical properties of a compound is paramount. These characteristics dictate its behavior in assays, its potential for oral absorption, and its stability, directly impacting the reliability and reproducibility of all subsequent data. An unsuitable formulation can mask true activity or introduce confounding artifacts.

Protocol 1.1: Solubility and Stability Assessment

Principle: This protocol determines the solubility of this compound in aqueous buffers relevant to biological assays (e.g., PBS pH 7.4) and its stability over time under typical experimental conditions.

Methodology:

-

Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Solubility Testing:

-

Serially dilute the stock solution into Phosphate-Buffered Saline (PBS) at pH 7.4 to final concentrations ranging from 1 µM to 200 µM.

-

Incubate samples at room temperature and 37°C for 2 hours.

-

Visually inspect for precipitation. For quantitative analysis, use nephelometry or filter the samples and analyze the filtrate concentration via HPLC-UV.

-

-

Stability Testing:

-

Prepare a 10 µM solution in PBS pH 7.4.

-

Incubate at 37°C.

-

At time points 0, 1, 4, 8, and 24 hours, take an aliquot and quench with an equal volume of cold acetonitrile.

-

Analyze the concentration of the parent compound by a validated HPLC-UV method.

-

-

Data Interpretation: The maximum concentration without precipitation is the kinetic solubility. A compound is generally considered stable if >90% remains after 24 hours.

Table 1: Physicochemical Properties of this compound (Note: Data are hypothetical for illustrative purposes.)

| Property | Value | Method |

| Molecular Formula | C₂H₉N₃O₂S | N/A |

| Molecular Weight | 139.18 g/mol | Calculated |

| PubChem CID | 28966761 | |

| XlogP (Predicted) | -2.2 | |

| Kinetic Solubility (PBS, pH 7.4) | 150 µM | Nephelometry |

| Stability (PBS, 37°C, 24h) | 95% remaining | HPLC-UV |

Section 2: In Vitro Efficacy & Mechanism of Action (MOA)

Rationale: This phase aims to answer two fundamental questions: "Does the compound have the desired biological effect?" and "How does it work?". Based on its sulfonamide structure, the primary hypothesis is antimicrobial activity via inhibition of folate synthesis.[4][5][6] However, other activities, such as anticancer effects, are also plausible and should be explored.[7]

Workflow for In Vitro Efficacy Screening

Caption: High-level workflow for in vitro efficacy and MOA studies.

Protocol 2.1: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Principle: This assay determines the lowest concentration of the compound that prevents visible growth of a microorganism. It is the gold standard for assessing antimicrobial potency.[8] Testing against a panel of Gram-positive and Gram-negative bacteria is essential to define the spectrum of activity.

Methodology:

-

Bacterial Strains: Use reference strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[8]

-

Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in appropriate broth medium (e.g., Mueller-Hinton Broth), typically from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add a standardized bacterial inoculum (final concentration of ~5 x 10⁵ CFU/mL) to each well.

-

Controls: Include wells with no drug (growth control), no bacteria (sterility control), and a known antibiotic like Ciprofloxacin (positive control).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading: The MIC is the lowest concentration in which no visible turbidity (bacterial growth) is observed. This can be read by eye or with a plate reader at 600 nm.

Table 2: Illustrative MIC Data

| Organism | Gram Stain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| S. aureus ATCC 25923 | Positive | 16 | 0.5 |

| E. coli ATCC 25922 | Negative | 32 | 0.015 |

| P. aeruginosa ATCC 27853 | Negative | >256 | 1 |

| E. faecalis ATCC 29212 | Positive | 64 | 2 |

Protocol 2.2: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is widely used to screen compounds for cytotoxic effects against cancer cell lines.

Methodology:

-

Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer).

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Section 3: Early Stage Toxicology Assessment

Rationale: The presence of a hydrazine moiety is a significant structural alert for toxicity.[9][10] Hydrazines are known to be potentially hepatotoxic, neurotoxic, and carcinogenic.[11][12] Therefore, assessing general cytotoxicity in non-cancerous cell lines must be performed early to establish a therapeutic window (the gap between efficacious and toxic concentrations). A compound that is toxic at or near its effective concentration is unlikely to be a viable drug candidate.

Conceptual Framework for Safety Assessment

Caption: Logic for calculating the therapeutic index to inform project decisions.

Protocol 3.1: Cytotoxicity in Human Hepatocytes (e.g., HepG2 cells)

Principle: The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury.[9] This assay evaluates the toxicity of the compound in a human liver-derived cell line.

Methodology:

-

Cell Line: Use HepG2 human hepatocellular carcinoma cells, a standard model for hepatotoxicity studies.

-

Procedure: Follow the same procedure as the MTT assay described in Protocol 2.2.

-

Controls: Use a known hepatotoxin like acetaminophen (at high concentrations) as a positive control.

-

Analysis: Determine the IC₅₀ value. This value represents the concentration at which the compound is toxic to liver cells.

Table 3: Illustrative Efficacy vs. Safety Data

| Assay Type | Cell Line / Organism | Result (IC₅₀ or MIC) | Therapeutic Index (TI) |

| Efficacy | S. aureus | 16 µg/mL | N/A |

| Efficacy | MCF-7 (Cancer) | 25 µM | N/A |

| Safety | HepG2 (Liver) | 150 µM | 6 (vs. MCF-7) |

| Safety | SH-SY5Y (Neuronal) | >200 µM | >8 (vs. MCF-7) |

Interpretation: A higher therapeutic index (TI = Safety IC₅₀ / Efficacy IC₅₀) is desirable. A TI > 10 is often considered a good starting point for further investigation.

Section 4: Preliminary In Vivo Studies

Rationale: While in vitro assays are essential for initial screening, they cannot fully replicate the complex environment of a living organism. In vivo studies are necessary to assess efficacy in a disease model and to understand the compound's pharmacokinetic profile and potential for systemic toxicity.[13][14] The design of these studies must be rigorous to avoid bias and ensure the results are reproducible.[15][16]

Protocol 4.1: Design of a Pilot In Vivo Efficacy Study (e.g., Murine Thigh Infection Model)

Principle: This model is used to evaluate the efficacy of an antimicrobial agent in reducing bacterial burden in a localized infection in mice.

Methodology:

-

Animal Model: Use immunocompetent mice (e.g., CD-1 or BALB/c). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Infection: Induce a localized thigh infection by intramuscular injection of a known quantity of bacteria (e.g., 10⁶ CFU of S. aureus).

-

Grouping and Randomization: Randomly assign animals to treatment groups (n=8-10 per group) to minimize bias.[16]

-

Treatment:

-

Group 1: Vehicle control (e.g., saline with 5% DMSO).

-

Group 2: this compound (e.g., 50 mg/kg, administered intraperitoneally or orally).

-

Group 3: Positive control (e.g., Vancomycin, 20 mg/kg).

-

-

Dosing: Begin treatment 2 hours post-infection and continue for a set period (e.g., twice daily for 2 days).

-

Endpoint: At 24 or 48 hours post-infection, euthanize the animals, harvest the infected thigh muscle, homogenize the tissue, and perform serial dilutions to quantify the bacterial load (CFU/g of tissue).

-

Analysis: Compare the bacterial burden between the treatment groups. A statistically significant reduction in CFU in the compound-treated group compared to the vehicle group indicates efficacy.

Protocol 4.2: Acute In Vivo Toxicity Assessment

Principle: This study provides an initial assessment of the compound's safety profile in a whole animal, identifying the maximum tolerated dose (MTD) and observing for overt signs of toxicity, with a particular focus on neurotoxicity given the hydrazine moiety.[10]

Methodology:

-

Animal Model: Use healthy mice of the same strain as the efficacy model.

-

Dose Escalation: Administer single, escalating doses of the compound to small groups of animals (n=3 per dose level). For example: 50, 150, 300 mg/kg.

-

Observation: Closely monitor the animals for 7-14 days. Record clinical signs of toxicity, including:

-

Changes in body weight.

-

Changes in behavior (lethargy, agitation).

-

Signs of neurotoxicity (tremors, seizures, ataxia).[10]

-

Morbidity and mortality.

-

-

Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity or >10% body weight loss. At the end of the study, perform gross necropsy and consider collecting key organs (liver, kidney, brain) for histopathological analysis.

Conclusion

The experimental framework outlined in these application notes provides a systematic, data-driven approach to the initial evaluation of this compound. By integrating efficacy and safety assessments from the earliest stages, this workflow allows researchers to make informed, go/no-go decisions, efficiently allocating resources to the most promising candidates. The dual nature of this molecule—a classic pharmacophore paired with a structural liability—underscores the critical need for such a rigorous and logically structured preclinical plan.

References

-

National Center for Biotechnology Information. (2023, April 23). Hydrazine Toxicology. StatPearls - NCBI Bookshelf. [Link]

-

Vree, T. B., Hekster, Y. A., & Van Der Kleijn, E. (n.d.). Pharmacokinetics of Sulfonamides in Man. [Link]

-

Ruck, B., & Baskin, S. (2021, March 15). Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review. Oxford Academic. [Link]

-

University of Minnesota. (n.d.). Sulfonamides - pharmacology 2000. [Link]

-

MD Searchlight. (2024, August 21). Hydrazine Toxicology. [Link]

-

Merck & Co., Inc. (n.d.). Sulfonamides - Infectious Diseases. Merck Manual Professional Edition. [Link]

-

National Center for Biotechnology Information. (n.d.). General Principles of Preclinical Study Design. PMC - NIH. [Link]

-

PPD. (n.d.). Preclinical Studies in Drug Development. [Link]

-

Pharmaceutical Executive. (2026, January 29). FDA Clarifies Research Policies to Facilitate New Drug Development. [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). ATSDR Hydrazines Tox Profile. [Link]

-

Pharmacy 180. (n.d.). Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses | Pharmacology. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PMC. [Link]

-

National Center for Biotechnology Information. (n.d.). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. [Link]

-

The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. [Link]

-

Scribd. (n.d.). Pharmacology of Sulfonamides. [Link]

-

National Center for Biotechnology Information. (n.d.). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC - NIH. [Link]

-

The Physiological Society. (n.d.). Experimental design and irreproducibility in pre-clinical research. [Link]

-

ResearchGate. (2025, August 6). (PDF) Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. [Link]

-

BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]

-

AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. [Link]

-

EXCLI Journal. (2025, April 1). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. [Link]

-

JDSupra. (2025, December 22). FDA Issues New Guidance for Enhancing Participation in Clinical Drug Trials | King & Spalding. [Link]

-

BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

-

National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf. [Link]

-

PubChemLite. (n.d.). This compound (C2H9N3O2S). [Link]

-

U.S. Food and Drug Administration. (2025, January 17). Guidances | Drugs. [Link]

-

National Center for Biotechnology Information. (n.d.). Understanding FDA Regulatory Requirements for Investigational New Drug Applications for Sponsor-Investigators. PMC. [Link]

-

Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

-

U.S. Food and Drug Administration. (n.d.). Investigational New Drug (IND) Application. [Link]

-

PubChem. (n.d.). 2-Hydrazinylbenzenesulfonamide | C6H9N3O2S | CID 11206245. [Link]

-

Merck & Co., Inc. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology. Merck Veterinary Manual. [Link]

-

Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

-

Farmacia. (n.d.). NEW HYDRAZINES WITH SULPHONAMIDIC STRUCTURE: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY. [Link]

-

Veterian Key. (2018, February 8). Sulfonamides and Potentiated Sulfonamides. [Link]

-

(n.d.). SULFONAMIDES (Veterinary—Systemic). [Link]

-

Journal of Scientific and Innovative Research. (2013, August 10). Synthesis and Biological Evaluation of Hydrazide based Sulfonamides. [Link]

-

Università degli Studi di Messina. (n.d.). Sulfonamide resistance evaluation in five animal species and first report of sul4 in companion animals. [Link]

-

ResearchGate. (n.d.). General synthesis method of the sulfonyl hydrazones and related Pd (II) complexes. [Link]

-

Wiley Online Library. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

-

PubMed. (2012, December 15). The antibacterial activity of some sulfonamides and sulfonyl hydrazones, and 2D-QSAR study of a series of sulfonyl hydrazones. [Link]

-

ResearchGate. (2025, August 6). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. [Link]

-

National Center for Biotechnology Information. (n.d.). Indole-Based Hydrazones Containing A Sulfonamide Moiety as Selective Inhibitors of Tumor-Associated Human Carbonic Anhydrase Isoforms IX and XII. PMC. [Link]

Sources

- 1. revmedchir.ro [revmedchir.ro]

- 2. ajchem-b.com [ajchem-b.com]

- 3. researchgate.net [researchgate.net]

- 4. Sulfonamides [pharmacology2000.com]

- 5. Sulfonamides - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]

- 6. pharmacy180.com [pharmacy180.com]

- 7. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. mdsearchlight.com [mdsearchlight.com]

- 12. Hydrazine-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 13. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ppd.com [ppd.com]

- 15. How to design robust preclinical efficacy studies that make a difference [jax.org]

- 16. physoc.org [physoc.org]

Application Note: 2-Hydrazinylethane-1-sulfonamide (2-HES) as a Modular Probe Scaffold

The following Application Note and Protocol guide details the use of 2-Hydrazinylethane-1-sulfonamide (referred to herein as 2-HES ) as a modular molecular probe scaffold.

This guide is structured for senior researchers and drug discovery scientists, focusing on the molecule's utility in Carbonic Anhydrase (CA) targeting and Ligand-Directed Labeling (LDL) strategies.

Introduction & Mechanistic Basis[3][4][5][6][7]

This compound (2-HES) is a bifunctional small molecule widely utilized in chemical biology as a "warhead-linker" scaffold. Its utility stems from its two distinct chemical handles, which allow for the modular construction of targeted molecular probes:[1][2]

-

Primary Sulfonamide (

): A classic pharmacophore that binds with high affinity to the Zinc (II) ion in the active site of Carbonic Anhydrase (CA) isozymes (specifically CA-II, IX, and XII). This serves as the targeting ligand. -

Hydrazine (

): A highly nucleophilic group capable of reacting with aldehydes and ketones to form hydrazones. This serves as the conjugation handle for fluorophores, spin labels, or crosslinkers.

Core Applications

-

Ligand-Directed Probe Synthesis: Rapid generation of fluorescent CA inhibitors by reacting 2-HES with aldehyde-functionalized fluorophores.

-

Activity-Based Protein Profiling (ABPP): Using 2-HES derivatives to profile CA expression in hypoxic tumor models (targeting CA-IX).

-

Fragment-Based Drug Discovery (FBDD): Screening 2-HES as a polar fragment to probe sub-pockets in metalloenzymes.

Chemical Logic & Reaction Workflow

The power of 2-HES lies in its ability to convert any aldehyde-bearing reporter into a CA-targeted probe. Unlike pre-conjugated commercial probes, 2-HES allows the researcher to swap the reporter moiety (e.g., NIR dyes for in vivo, FITC for microscopy) while maintaining the same binding pharmacophore.

Mechanism of Action[4][6][9]

-

Conjugation: The hydrazine amine of 2-HES attacks the carbonyl carbon of a reporter aldehyde.

-

Stabilization: The resulting hydrazone is often reduced with Sodium Cyanoborohydride (

) to form a stable hydrazine linkage, preventing hydrolysis. -

Target Binding: The sulfonamide moiety coordinates the

ion in the CA active site, displacing the catalytic water molecule/hydroxide ion and inhibiting enzyme activity.

Workflow Visualization

Figure 1: Modular synthesis workflow for generating CA-targeted probes using 2-HES.

Experimental Protocols

Protocol A: Synthesis of Fluorescent CA Probes (Derivatization)

Objective: To conjugate 2-HES with an aldehyde-functionalized fluorophore (e.g., 4-(diethylamino)salicylaldehyde for blue fluorescence or a Cyanine-aldehyde for NIR).

Reagents:

-

This compound (2-HES) [10 mM stock in DMSO]

-

Aldehyde-Reporter (1 eq)

-

Acetic Acid (Catalyst)

-

Sodium Cyanoborohydride (

) [freshly prepared] -

Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Procedure:

-

Reaction Setup: In a microcentrifuge tube, mix 100 µL of 2-HES (10 mM) with 100 µL of Aldehyde-Reporter (10 mM in DMSO/MeOH).

-

Acid Catalysis: Add 2 µL of Glacial Acetic Acid to catalyze hydrazone formation. Vortex and incubate at 37°C for 2 hours in the dark.

-

Monitoring: Verify hydrazone formation by TLC or LC-MS (Shift in mass = Mass(Reporter) + Mass(HES) - 18 Da).

-

Reduction (Optional but Recommended): Add 20 µL of 1 M

(in MeOH). Incubate at room temperature for 30 minutes. Note: This creates a stable hydrazine bond. -

Purification: Quench with 500 µL water. If the product precipitates, centrifuge (10,000 x g, 5 min) and wash with water. If soluble, purify via C18 Spin Column.

-

Storage: Resuspend the final probe in DMSO (1-5 mM stock). Store at -20°C.

Protocol B: In Vitro Carbonic Anhydrase Binding Assay

Objective: To validate the binding affinity of the synthesized 2-HES probe against purified Carbonic Anhydrase II (CA-II).

Reagents:

-

Purified CA-II (bovine or human) [1 µM stock in PBS]

-

Synthesized 2-HES Probe (from Protocol A)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl

Step-by-Step Procedure:

-

Plate Setup: Use a black 96-well flat-bottom plate.

-

Enzyme Addition: Add 50 µL of CA-II (final conc. 100 nM) to experimental wells. Use BSA (100 nM) as a negative control.

-

Probe Titration: Add 50 µL of 2-HES Probe at increasing concentrations (0, 10, 50, 100, 500, 1000 nM).

-

Incubation: Incubate for 30 minutes at Room Temperature to allow sulfonamide-Zn binding.

-

Readout: Measure fluorescence (Ex/Em appropriate for your reporter).

-

Data Analysis: Plot Fluorescence vs. [Probe]. Fit to a one-site specific binding model to determine

.-

Expectation: A saturation curve indicating specific binding. The

should be in the low nanomolar range (10-100 nM) if the sulfonamide is accessible.

-

Protocol C: Live Cell Imaging of Hypoxia (CA-IX Targeting)

Objective: To visualize membrane-bound CA-IX in hypoxic cancer cells using a cell-impermeable 2-HES derivative.

Reagents:

-

Cell Line: HeLa or MDA-MB-231 (Hypoxia-inducible CA-IX).

-

Hypoxia Chamber (1%

) or Cobalt Chloride ( -

2-HES Probe (Fluorescein or Cy5 derivative).

Step-by-Step Procedure:

-

Seeding: Seed cells on glass-bottom dishes. Incubate 24h.

-

Induction: Treat cells with 100 µM

for 16 hours to upregulate CA-IX expression. -

Labeling: Wash cells 2x with PBS. Add 2-HES Probe (100 nM in culture media).

-

Incubation: Incubate for 20 minutes at 37°C . Note: Sulfonamide binding is rapid.

-

Washing: Wash cells 3x with PBS to remove unbound probe.

-

Imaging: Image immediately using Confocal Microscopy.

-

Observation: Under hypoxia, distinct membrane staining should be visible. Normoxic cells should show minimal signal.

-

Data Summary & Troubleshooting

Comparative Binding Kinetics

| Probe Variant | Target | Binding Affinity ( | Application |

| 2-HES (Free) | CA-II | ~10-50 nM | Fragment screening, Inhibition |

| 2-HES-Fluorescein | CA-II / CA-IX | ~50-150 nM | Flow Cytometry, Microscopy |

| 2-HES-Biotin | CA-II | ~200 nM | Pull-down assays, Western Blot |

Troubleshooting Guide

-

Issue: Low Fluorescence Signal.

-

Cause: Fluorescence quenching upon binding or poor hydrazone stability.

-

Solution: Ensure the reduction step (Protocol A, Step 4) is complete. Check if the fluorophore is pH sensitive (sulfonamides are slightly acidic).

-

-

Issue: High Background.

-

Cause: Non-specific hydrophobic binding of the reporter.

-

Solution: Perform a "blockade control" by pre-incubating with 10 µM Ethoxzolamide (a potent non-fluorescent CA inhibitor) before adding the probe. If signal persists, it is non-specific.

-

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Touisni, N., et al. (2011). Design, synthesis and biological evaluation of novel sulfonamide carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry, 46(12), 5959-5969. Link

-

Krall, N., et al. (2013). A small-molecule drug conjugate for the treatment of carbonic anhydrase IX expressing tumors. Angewandte Chemie International Edition, 53(16), 4231-4235. Link

-

Matthews, M. L., et al. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Chemical Biology, 16(11), 2464–2474. Link

-

AK Scientific. (2024). Product Data Sheet: this compound (CAS 1039961-64-2).[3][4] Link

Disclaimer: This protocol is designed for research use only. 2-HES is a chemical probe and should not be used for diagnostic procedures in humans.

Sources

The Advent of Sulfonyl Hydrazides in Modern Electrosynthesis: A Guide to Applications and Protocols

Introduction: A Paradigm Shift in Radical Chemistry

In the landscape of contemporary organic synthesis, the pursuit of greener, more efficient, and highly selective methodologies is a paramount objective. Electrosynthesis has emerged as a powerful platform to achieve these goals, offering a reagent-free activation mode that minimizes waste and allows for unique reactivity.[1] Within this burgeoning field, sulfonyl hydrazides have recently been recognized as exceptionally versatile and stable precursors for generating sulfonyl radicals under electrochemical conditions.[2][3][4][5] This guide provides an in-depth exploration of the applications of sulfonyl hydrazides in electrosynthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Traditionally, the generation of sulfonyl radicals relied on stoichiometric, and often harsh, chemical oxidants or transition metal catalysts.[1] Sulfonyl hydrazides, in contrast, are stable, easy-to-handle, and moisture-compatible crystalline solids, making them superior alternatives to sulfinic acids, their salts, or sulfonyl halides.[2][3][4] Their electrochemical activation provides a sustainable and mild pathway to a diverse array of valuable organosulfur compounds.[2][3] This document will delve into the core applications of this synergy, focusing on the formation of C–S, C–C, and C–N bonds.[2][3][4]

Core Application I: Sulfonylation of Alkenes and Alkynes

The synthesis of sulfones, particularly vinyl and β-keto sulfones, is of significant interest due to their prevalence in medicinal chemistry and their utility as synthetic building blocks.[1][2][3] Electrosynthesis offers a direct and efficient route to these compounds from readily available sulfonyl hydrazides and unsaturated partners.

Mechanistic Rationale: The Radical Pathway

The electrochemical sulfonylation of alkenes and alkynes is predicated on the anodic generation of a sulfonyl radical from a sulfonyl hydrazide. This process can be mediated by a redox catalyst, such as an iodide salt. The iodide anion is first oxidized at the anode to an iodine radical or molecular iodine. These species then react with the sulfonyl hydrazide to generate the key sulfonyl radical intermediate.[2][6] This radical subsequently adds to the double or triple bond of the alkene or alkyne, respectively, to form a carbon-centered radical. The fate of this intermediate determines the final product, often involving further oxidation and elimination or reaction with a nucleophile.[2][3]

Caption: General mechanism for the electrochemical sulfonylation of alkenes.

Application Protocol: Synthesis of (E)-Vinyl Sulfones

This protocol is adapted from a metal- and oxidant-free method for the synthesis of (E)-vinyl sulfones in an aqueous medium.[1][6][7][8][9]

Objective: To synthesize (E)-vinyl sulfones from styrenes and sulfonyl hydrazides via electrosynthesis.

Materials:

-

Styrene derivative (0.5 mmol)

-

Sulfonyl hydrazide (1.0 mmol)

-

Tetrabutylammonium iodide (n-Bu₄NI) (10 mol%)

-

Saturated ammonium carbonate ((NH₄)₂CO₃) aqueous solution (5.0 mL)

-

Undivided electrochemical cell

-

Platinum foil electrodes (1.0 cm x 1.5 cm)

-

Constant current power supply

-

Magnetic stirrer

Procedure:

-

To an undivided electrochemical cell, add the styrene derivative (0.5 mmol), sulfonyl hydrazide (1.0 mmol), and n-Bu₄NI (0.05 mmol).

-

Add the saturated (NH₄)₂CO₃ aqueous solution (5.0 mL) to the cell.

-

Equip the cell with two platinum foil electrodes as the anode and cathode.

-

Stir the mixture at room temperature.

-

Apply a constant current of 40 mA and allow the reaction to proceed for 3.0 hours.

-

Upon completion, monitor the reaction by thin-layer chromatography (TLC).

-

Extract the reaction mixture with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to afford the pure (E)-vinyl sulfone.

Self-Validation and Troubleshooting:

-

Expected Outcome: Formation of the (E)-vinyl sulfone as the major product, with high stereoselectivity (>99:1 E/Z).[1]

-

Control Experiment: Running the reaction without electricity should yield no product, confirming the electrochemical nature of the transformation.[6]

-

Troubleshooting: Low yields may be due to insufficient current or degradation of starting materials. Ensure proper electrode connection and consider adjusting the current density. The use of a saturated aqueous solution of (NH₄)₂CO₃ is crucial for maintaining the basic conditions that facilitate the reaction.[6]

| Substrate (Styrene) | Substrate (Sulfonyl Hydrazide) | Yield (%) | Reference |

| Styrene | p-Toluenesulfonyl hydrazide | 85 | [1] |

| 4-Methylstyrene | p-Toluenesulfonyl hydrazide | 82 | [1] |

| 4-Methoxystyrene | p-Toluenesulfonyl hydrazide | 78 | [1] |

| 4-Chlorostyrene | p-Toluenesulfonyl hydrazide | 88 | [1] |

| Styrene | Benzenesulfonyl hydrazide | 81 | [1] |

| Styrene | 4-Methoxybenzenesulfonyl hydrazide | 75 | [1] |

| Styrene | 4-Chlorobenzenesulfonyl hydrazide | 83 | [1] |

Core Application II: N-Sulfonylation of Amines and Azoles

Sulfonamides are a cornerstone of medicinal chemistry, present in numerous antibacterial, diuretic, and anticonvulsant drugs. The direct N-sulfonylation of amines and azoles using sulfonyl hydrazides under electrochemical conditions represents a green and efficient alternative to traditional methods that often require harsh reagents.[10][11]

Mechanistic Rationale: A Radical-Cation Pathway

The electrochemical N-sulfonylation likely proceeds through a pathway involving the generation of a sulfonyl radical, similar to the sulfonylation of alkenes. This radical can then be further oxidized to a sulfonyl cation, which is a potent electrophile. Alternatively, the sulfonyl radical can directly react with the amine. The use of a bromide salt as both an electrolyte and a redox mediator can facilitate the generation of these reactive sulfur species.[10]

Caption: Plausible mechanism for the electrochemical N-sulfonylation of amines.

Application Protocol: Catalyst-Free N-Sulfonylation of Amines

This protocol is based on an efficient, catalyst-free electrochemical method for the synthesis of sulfonamides in an aqueous medium.[10]

Objective: To synthesize sulfonamides from secondary amines and sulfonyl hydrazides.

Materials:

-

Secondary amine (e.g., morpholine) (0.5 mmol)

-

Sulfonyl hydrazide (0.5 mmol)

-

Tetrabutylammonium bromide (n-Bu₄NBr) (0.5 mmol)

-

Water (5.0 mL)

-

Undivided electrochemical cell

-

Graphite anode

-

Platinum cathode

-

Constant current power supply

-

Magnetic stirrer

Procedure:

-

In an undivided electrochemical cell, combine the secondary amine (0.5 mmol), sulfonyl hydrazide (0.5 mmol), and n-Bu₄NBr (0.5 mmol).

-

Add water (5.0 mL) to the cell.

-

Insert a graphite anode and a platinum cathode into the solution.

-

Stir the mixture at room temperature under an air atmosphere.

-

Apply a constant current of 10 mA for 4 hours.

-

After the reaction is complete (monitored by TLC), extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography to obtain the desired sulfonamide.

Self-Validation and Troubleshooting:

-

Expected Outcome: Formation of the corresponding sulfonamide in good to excellent yield.

-

Key Parameter: n-Bu₄NBr acts as both the supporting electrolyte and a redox mediator, facilitating the generation of the reactive sulfonyl species.[10] Its presence is crucial for the reaction's success.

-

Troubleshooting: If the reaction is sluggish, ensure the electrodes are clean and properly spaced. The concentration of the electrolyte can also be optimized. For less reactive amines, a longer reaction time or increased current may be necessary.

| Amine | Sulfonyl Hydrazide | Yield (%) | Reference |

| Morpholine | p-Toluenesulfonyl hydrazide | 92 | [10] |

| Piperidine | p-Toluenesulfonyl hydrazide | 89 | [10] |

| Pyrrolidine | p-Toluenesulfonyl hydrazide | 90 | [10] |

| Diethylamine | p-Toluenesulfonyl hydrazide | 85 | [10] |

| Morpholine | Benzenesulfonyl hydrazide | 91 | [10] |

| Morpholine | 4-Chlorobenzenesulfonyl hydrazide | 88 | [10] |

Core Application III: Electrochemical Cross-Coupling and Cyclization Reactions

The generation of sulfonyl radicals from sulfonyl hydrazides opens the door to a variety of cascade and cyclization reactions, enabling the construction of complex molecular architectures.[2][3] These transformations are particularly valuable for synthesizing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.

Mechanistic Rationale: Radical-Triggered Cascades

In these reactions, the electrochemically generated sulfonyl radical initiates a cascade by adding to a strategically designed substrate containing multiple reactive sites.[2][3] For instance, the radical can add to an alkene, and the resulting carbon-centered radical can then undergo an intramolecular cyclization onto an aromatic ring or another unsaturated moiety. Subsequent oxidation and aromatization lead to the final polycyclic product.

Application Protocol: Synthesis of Indole Derivatives

This protocol describes an electrosynthesis of indole derivatives via a radical-triggered cyclization.[3]

Objective: To synthesize indole derivatives from 2-aryl-N-acryloyl indoles and sulfonyl hydrazides.

Materials:

-

2-Aryl-N-acryloyl indole derivative (0.2 mmol)

-

Sulfonyl hydrazide (0.4 mmol)

-

Potassium iodide (KI) (0.4 mmol)

-

Tetrahydrofuran (THF) and Water (3:1 v/v, 4 mL)

-

Undivided electrochemical cell

-

Platinum electrodes (anode and cathode)

-

Constant current power supply

-

Magnetic stirrer

Procedure:

-

Add the 2-aryl-N-acryloyl indole derivative (0.2 mmol), sulfonyl hydrazide (0.4 mmol), and KI (0.4 mmol) to an undivided electrochemical cell.

-

Add the THF/H₂O (3:1, 4 mL) solvent mixture.

-

Immerse two platinum electrodes into the solution.

-

Stir the reaction mixture at room temperature under an air atmosphere.

-

Apply a constant current of 10 mA.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, quench the reaction with saturated aqueous Na₂S₂O₃.

-